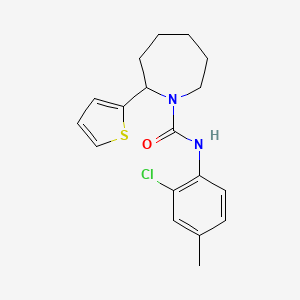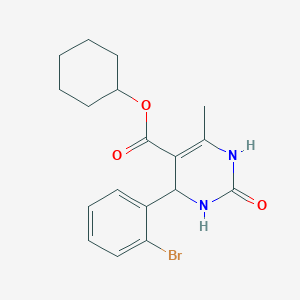
N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as CJ-15,208, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. CJ-15,208 belongs to the class of azepane carboxamides and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood. However, it is believed to act as a modulator of the cannabinoid and dopamine systems, as well as the sigma-1 receptor. This modulation may result in changes in neurotransmitter release and signaling, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain perception in animal models. It has also been found to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its relatively broad range of activity against different targets. This makes it a potentially useful tool for investigating the roles of these targets in various physiological processes. However, one limitation of this compound is its relatively low potency compared to other compounds that target the same receptors. This may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One area of interest is the development of more potent analogs of this compound that may have improved pharmacological properties. Another direction is the investigation of this compound's potential as a treatment for various disorders, including pain, mood disorders, and addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological processes.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-methylphenylamine with 2-thiophenecarboxylic acid to form the intermediate product. This intermediate is then reacted with 1,6-diaminohexane to produce this compound. The synthesis of this compound has been optimized to improve yields and purity.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been investigated for its potential applications in the development of new drugs. It has been found to exhibit activity against a range of targets, including the cannabinoid receptors, the dopamine transporter, and the sigma-1 receptor. These targets are involved in a variety of physiological processes, including pain perception, mood regulation, and addiction.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13-8-9-15(14(19)12-13)20-18(22)21-10-4-2-3-6-16(21)17-7-5-11-23-17/h5,7-9,11-12,16H,2-4,6,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDAJWGJOHHEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B4972273.png)
![ethyl [5-(N-isopropylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B4972282.png)
![7-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4972291.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4972300.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4972306.png)
![2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4972318.png)
![4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B4972326.png)
![6-tert-butyl-2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4972334.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B4972343.png)


![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)